Procurcumadiol

Description

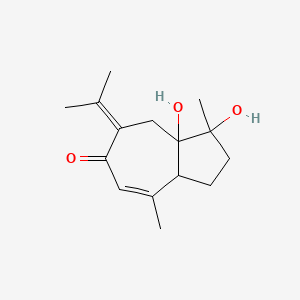

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)11-8-15(18)12(5-6-14(15,4)17)10(3)7-13(11)16/h7,12,17-18H,5-6,8H2,1-4H3/t12-,14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUWIGIPGMJVMN-AEGPPILISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC2(C1CCC2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(C)C)C[C@]2([C@H]1CC[C@]2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317278 | |

| Record name | Procurcumadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129673-90-1 | |

| Record name | Procurcumadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129673-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procurcumadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Procurcumadiol: A Technical Overview of its Chemical Structure and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procurcumadiol is a naturally occurring sesquiterpenoid belonging to the guaiane class of organic compounds.[1] It has been identified in the rhizomes of medicinal plants from the Curcuma genus, notably Curcuma phaeocaulis and Curcuma longa.[2] Sesquiterpenoids derived from Curcuma species are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This technical guide provides a detailed examination of the chemical structure of this compound, summarizes its known properties, outlines relevant experimental methodologies, and situates it within the broader context of related bioactive compounds.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid characterized by a decahydroazulene core structure, substituted with two methyl groups and a 1-methylethyl group.[1] Its systematic IUPAC name is (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one.[2] The presence of hydroxyl and ketone functional groups contributes to its chemical reactivity and potential for biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | [2][3] |

| IUPAC Name | (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | [2] |

| CAS Number | 129673-90-1 | [2][3] |

| Molecular Weight | 250.33 g/mol | [2][3] |

| Canonical SMILES | CC1=CC(=O)C(=C(C)C)C[C@]2([C@H]1CC[C@]2(C)O)O | [2] |

| InChI Key | MBUWIGIPGMJVMN-AEGPPILISA-N | [2] |

| Melting Point | 150-150.5 °C (solvent: benzene) | [3] |

| Boiling Point (Predicted) | 380.5 ± 42.0 °C | [3] |

| pKa (Predicted) | 13.56 ± 0.60 | [3] |

| XLogP3 | 1.3 | [3] |

Experimental Protocols

General Protocol for the Isolation of Sesquiterpenoids from Curcuma phaeocaulis

This protocol is a composite of methodologies reported for the isolation of sesquiterpenoids from C. phaeocaulis.

-

Extraction:

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[4]

-

The fractions are concentrated, and the sesquiterpenoid-rich fraction (typically the n-hexane or EtOAc fraction) is selected for further purification.[4]

-

-

Chromatographic Purification:

-

The selected fraction is subjected to column chromatography on silica gel.[5]

-

A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:1 to 0:1 v/v).[4]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Structure Elucidation:

-

The structure of the isolated compound (this compound) is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.[5]

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups (e.g., hydroxyl, carbonyl).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

-

-

Biological Activity and Signaling Pathways

Specific quantitative biological data for this compound is limited in the available literature. However, the broader class of guaiane sesquiterpenoids from Curcuma species is known to possess significant biological activities.

Table 2: Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Quantitative Data | Source |

| This compound | Anti-inflammatory, Antioxidant, Antitumor | Data not available | [4] |

| Curcumol | Anti-inflammatory | Inhibition of NF-κB signaling pathway | |

| Curcumin | Anti-inflammatory | Inhibition of NF-κB signaling pathway | [6] |

Many bioactive compounds from Curcuma species, including the well-studied curcumin and the sesquiterpenoid curcumol, exert their anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

While direct evidence for this compound's effect on the NF-κB pathway is yet to be reported, it is hypothesized that, like other Curcuma sesquiterpenoids, it may inhibit one or more steps in this critical inflammatory pathway.

Conclusion

This compound is a guaiane sesquiterpenoid with a well-defined chemical structure, found in medicinally important Curcuma species. While specific biological data for this compound remains to be fully elucidated, its structural similarity to other bioactive sesquiterpenoids from the same genus suggests its potential as an anti-inflammatory agent. Further research is warranted to isolate this compound in larger quantities, perform comprehensive biological screening to determine its specific molecular targets, and elucidate its precise mechanism of action. Such studies will be crucial in evaluating its potential for development as a therapeutic agent.

References

- 1. Showing Compound this compound (FDB013258) - FooDB [foodb.ca]

- 2. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Curcumin and Curcumol Inhibit NF- κ B and TGF- β 1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

Procurcumadiol: A Guaiane Sesquiterpenoid from the Curcuma Genus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Procurcumadiol is a naturally occurring guaiane-type sesquiterpenoid that has been identified in several species of the genus Curcuma, a plant family renowned for its rich history in traditional medicine and as a source of bioactive compounds. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a focus on its antioxidant properties and modulation of the Nrf2-ARE signaling pathway. Detailed experimental protocols for the isolation and characterization of this compound are also presented, along with quantitative data and visualizations to facilitate further research and drug development efforts.

Discovery and Chemical Profile

This compound, with the chemical formula C₁₅H₂₂O₃, is classified as a guaiane sesquiterpenoid.[1] Its structure is characterized by a bicyclic core composed of a five-membered and a seven-membered ring. While the precise initial discovery and naming of this compound are not extensively documented in readily available literature, its presence has been confirmed in various Curcuma species, including Curcuma phaeocaulis, Curcuma longa, and Curcuma wenyujin.[1][2] The compound is also referred to in some literature as procurcumenol, which may represent a stereoisomer or the same compound.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| IUPAC Name | (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | [1] |

| CAS Number | 129673-90-1 | [1] |

Natural Sources

This compound has been isolated from the rhizomes of several Curcuma species, which are perennial herbaceous plants belonging to the ginger family (Zingiberaceae). These plants are widely cultivated in tropical and subtropical regions of Asia and have a long history of use in traditional medicine and as culinary spices.

Table 2: Natural Sources of this compound

| Plant Species | Part of Plant | References |

| Curcuma phaeocaulis | Rhizome | [1] |

| Curcuma longa (Turmeric) | Rhizome | [1] |

| Curcuma wenyujin | Rhizome | [2][3] |

The rhizomes of these plants are rich in a variety of bioactive secondary metabolites, including curcuminoids and a diverse array of sesquiterpenoids.[2] The presence of this compound alongside these other compounds highlights the potential for synergistic therapeutic effects.

Biological Activity and Signaling Pathways

Research into the biological activities of this compound is ongoing, with a notable study highlighting its antioxidant properties. A 2022 study published in Phytochemistry investigated the antioxidant activity of procurcumenol (this compound) isolated from Curcuma wenyujin. The study found that procurcumenol exhibited antioxidant activity in a dose-dependent manner, with effective concentrations ranging from 50 to 200 μM, by activating the Nrf2-ARE signaling pathway.[3]

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. These genes encode for a variety of protective proteins, including detoxifying enzymes and antioxidant proteins.[4][5][6][7] The activation of this pathway by this compound suggests its potential as a therapeutic agent for conditions associated with oxidative stress.

Experimental Protocols

The following sections provide a generalized methodology for the extraction and isolation of this compound from Curcuma rhizomes, based on established protocols for sesquiterpenoid isolation from this genus.

Extraction

-

Plant Material Preparation: Air-dried and powdered rhizomes of a this compound-containing Curcuma species are used as the starting material.

-

Solvent Extraction: The powdered rhizomes are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.

References

- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Guaiane-type sesquiterpenes from Curcumawenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 5. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Procurcumadiol: A Scientific Deep Dive into its Synonyms, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Procurcumadiol, a sesquiterpenoid found in the rhizomes of Curcuma species. This document delves into its chemical identity, physicochemical properties, and potential biological activities, with a focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols and relevant signaling pathways are presented to support further research and development.

Chemical Identity and Synonyms

This compound is a notable bioactive compound isolated from plants of the Curcuma genus, particularly Curcuma phaeocaulis and Curcuma longa[1][2]. To facilitate comprehensive literature searches and unambiguous identification, a compilation of its synonyms, chemical identifiers, and classifications is provided below.

Table 1: Synonyms and Chemical Identifiers for this compound [1]

| Category | Identifier |

| Systematic Name | (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one |

| CAS Registry Number | 129673-90-1 |

| PubChem CID | 14633012 |

| ChEMBL ID | CHEMBL2386512 |

| DSSTox Substance ID | DTXSID601317278 |

| Other Synonyms | 5-Hydroxyprocurcumenol |

| (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | |

| 6(1H)-Azulenone, 2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-, (1S,3aS,8aR)- |

This compound is classified as a guaiane sesquiterpenoid, a class of organic compounds characterized by a bicyclic core structure[1].

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its extraction, purification, formulation, and for interpreting its biological activity.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| Monoisotopic Mass | 250.15689456 Da |

| Topological Polar Surface Area | 57.5 Ų |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and biological evaluation of this compound, based on established protocols for related compounds from Curcuma species.

Extraction and Isolation from Curcuma phaeocaulis

The following protocol describes a general method for the extraction and isolation of sesquiterpenoids, including this compound, from the rhizomes of Curcuma phaeocaulis[3].

Protocol 1: Extraction and Fractionation

-

Drying and Pulverization: Air-dry the rhizomes of Curcuma phaeocaulis at room temperature (25-28°C). Grind the dried rhizomes into a fine powder using a cutting mill and pass through a 100-mesh sieve[2][4].

-

Solvent Extraction: Extract the powdered rhizomes (e.g., 3.0 kg) with 95% ethanol (3 x 7 L) under reflux for 2.5 hours for each extraction cycle[2].

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure at 45°C to obtain a crude extract[4].

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with petroleum ether and ethyl acetate. This will yield a petroleum ether fraction, an ethyl acetate fraction, and a water fraction[4]. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Purification by Column Chromatography

Further purification of the this compound-containing fraction can be achieved using column chromatography.

Protocol 2: Silica Gel Column Chromatography [5]

-

Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol)[5]. A common gradient could be from 100% chloroform to a mixture of chloroform:methanol (e.g., 95:5 v/v)[5].

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Pool fractions containing the compound of interest based on their TLC profiles.

-

Final Purification: The pooled fractions can be further purified by recrystallization or by using High-Performance Liquid Chromatography (HPLC) for higher purity[6].

In Vitro Anti-inflammatory Activity Assays

The potential anti-inflammatory activity of this compound can be assessed using various in vitro assays.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages [4][7]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂[7].

-

Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement: Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm. A decrease in nitrite production compared to the LPS-treated control indicates anti-inflammatory activity.

Protocol 4: Measurement of Pro-inflammatory Cytokines [7]

-

Cell Culture and Treatment: Follow the same procedure as in Protocol 3.

-

Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. A reduction in cytokine levels indicates anti-inflammatory effects.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using cell-free radical scavenging assays.

Protocol 5: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [8][9]

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of a 0.2 mM methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance compared to the control (methanol and DPPH solution) indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 6: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [10]

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reaction Mixture: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of the this compound sample to 1 mL of the diluted ABTS•+ solution.

-

Incubation and Measurement: After 6 minutes, measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the well-documented activities of other compounds from Curcuma species, particularly curcumin, provide a strong rationale for investigating its effects on key inflammatory pathways such as NF-κB and MAPK.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[11]. Curcumin, a major constituent of Curcuma longa, has been shown to inhibit NF-κB activation[12]. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38 MAPK, are crucial in transducing extracellular signals to cellular responses, including inflammation. Activation of these pathways can lead to the production of inflammatory mediators[13]. Curcumin has been reported to modulate MAPK signaling[14][15]. Therefore, it is conceivable that this compound may also influence these pathways to exert its anti-inflammatory effects.

Caption: Hypothesized modulation of the p38 MAPK signaling pathway by this compound.

Conclusion

This compound is a well-characterized sesquiterpenoid from Curcuma species with a range of synonyms and defined physicochemical properties. Based on the activities of related compounds from the same genus, this compound holds promise as a potential anti-inflammatory and antioxidant agent. The provided experimental protocols offer a foundation for its isolation, purification, and biological characterization. Further investigation into its specific effects on key signaling pathways, such as NF-κB and MAPK, is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory, antioxidant and antitumor activities of ingredients of Curcuma phaeocaulis Val - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. updatepublishing.com [updatepublishing.com]

- 6. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]

- 7. Anti-inflammatory activity of Curcuma wanenlueanga Saensouk, Thomudtha & Boonma rhizomes and the search for its bioactive markers by harmonizing bioassay-guided isolation and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Antioxidant and Free Radical Scavenging Activity of Curcuma longa, Acorus calamus and Camellia sinensis [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curcumin and Curcumol Inhibit NF-κB and TGF-β1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of Procurcumadiol: A Technical Guide for Researchers

Disclaimer: Direct pharmacological research on Procurcumadiol is limited. This document provides a comprehensive overview of the potential therapeutic effects of this compound, a guaiane-type sesquiterpenoid found in Curcuma species, by examining the biological activities of its chemical class and closely related compounds isolated from Curcumae Rhizoma. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring guaiane-type sesquiterpenoid that has been identified in the rhizomes of Curcuma phaeocaulis and Curcuma longa. Sesquiterpenoids from Curcumae Rhizoma are a diverse group of secondary metabolites that have garnered significant interest for their wide range of pharmacological activities. Emerging evidence suggests that these compounds, including those with a guaiane skeleton, possess multifaceted biological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1]

Given the nascent stage of research on this compound itself, this guide synthesizes the available data on guaiane-type sesquiterpenoids from Curcuma species to extrapolate the potential therapeutic avenues for this compound. This approach provides a foundational understanding for future research and drug development endeavors.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various guaiane-type sesquiterpenoids isolated from Curcuma species. This data provides a comparative view of their potency in different experimental models.

Table 1: Anti-inflammatory Activity of Guaiane-type Sesquiterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Phaeocaulisin A | Nitric Oxide Production Inhibition | RAW 264.7 | < 2 | [2] |

| Phaeocaulisin B | Nitric Oxide Production Inhibition | RAW 264.7 | < 2 | [2] |

| Gweicurculactone | Nitric Oxide Production Inhibition | RAW 264.7 | 27.3 | [3] |

| Kwangsiensin A | Nitric Oxide Production Inhibition | RAW 264.7 | 27.4 | [4] |

| Kwangsiensin B | Nitric Oxide Production Inhibition | RAW 264.7 | 35.1 | [4] |

Table 2: Antioxidant Activity of Guaiane-type Sesquiterpenoids

| Compound | Assay | Cell Line | Concentration Range (µM) showing activity | Reference |

| Procurcumenol | Nrf2-ARE Pathway Activation | HEK293 | 50-200 | |

| 9-oxo-neoprocurcumenol | Nrf2-ARE Pathway Activation | HEK293 | 25-200 |

Table 3: Cytotoxic Activity of Curcuma Extracts Containing Sesquiterpenoids

| Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Ethanolic extract of C. longa | MDA-MB-231 (Breast Cancer) | 49 ± 2.08 (in 0.25% DMSO) | [5] |

| Ethanolic extract of C. longa | MDA-MB-231 (Breast Cancer) | 40 ± 1.03 (in 0.5% DMSO) | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are foundational for the in vitro assessment of the therapeutic potential of compounds like this compound.

Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a widely used method to screen for anti-inflammatory activity. It measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent alone).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate the mixture at room temperature for 10-15 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Determine the percentage of NO production inhibition compared to the LPS-stimulated control.

Nrf2-ARE Pathway Activation Assay

This assay is used to evaluate the antioxidant potential of a compound by measuring the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. This is often done using a luciferase reporter gene assay.

Materials:

-

HEK293 cells stably transfected with an ARE-luciferase reporter construct

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Test compound (e.g., this compound)

-

Positive control (e.g., sulforaphane)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HEK293-ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Activity Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold induction over the vehicle-treated control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Appropriate cell culture medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Potential anti-inflammatory mechanism of this compound.

Caption: Proposed antioxidant mechanism via the Nrf2-ARE pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

The In Vitro Mechanism of Action of Procurcumadiol: An Analysis of Available Data and a Technical Guide to the Closely Related Sesquiterpenoid, Curcumol

A Note to the Reader: While procurcumadiol is a recognized sesquiterpenoid isolated from species of the Curcuma genus, a comprehensive review of publicly available scientific literature reveals a significant gap in research pertaining to its specific in vitro mechanism of action.[1] There is a notable absence of detailed studies elucidating its effects on key cellular processes such as apoptosis, cell cycle regulation, and specific signaling pathways.

In light of this, and to provide a valuable resource for researchers in the field of drug discovery and natural product pharmacology, this guide will focus on the in vitro mechanism of action of curcumol , a structurally related and well-studied guaiane-type sesquiterpenoid also found in Curcuma species.[2][3] The extensive research on curcumol offers significant insights into the potential biological activities of this class of compounds. This guide will adhere to the core requirements of presenting quantitative data, detailed experimental protocols, and visualizations of the molecular pathways influenced by curcumol.

Core Molecular Mechanisms of Curcumol In Vitro

Curcumol has been documented to exert potent anti-cancer effects across a range of cancer cell lines through the modulation of several key signaling pathways, induction of apoptosis, and cell cycle arrest.[2]

Inhibition of Pro-inflammatory and Pro-survival Signaling Pathways

Curcumol has demonstrated significant inhibitory effects on critical signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the NF-κB and PI3K/Akt pathways.[2][3]

1.1.1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancer cells, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Curcumol has been shown to inhibit the NF-κB signaling pathway.[4][5] This inhibition can lead to a reduction in the expression of inflammatory cytokines such as TNF-α.[4][5] Studies have shown that curcumol can suppress the activation of NF-κB, thereby impeding the transcription of its target genes involved in inflammation and cell survival.[4][5]

1.1.2. The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation. Curcumol has been shown to suppress this pathway, contributing to its anti-cancer effects.[2] By inhibiting the phosphorylation of Akt, curcumol can lead to the downstream modulation of proteins involved in cell survival and apoptosis.[3]

Induction of Apoptosis

Curcumol is a potent inducer of apoptosis in various cancer cell lines.[2] The apoptotic process is often initiated through the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.

Cell Cycle Arrest

Curcumol has been observed to induce cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines, thereby inhibiting their proliferation.[2]

Quantitative Data on the In Vitro Effects of Curcumol

The following table summarizes the quantitative data from various in vitro studies on curcumol.

| Cell Line | Assay | Endpoint | Result | Reference |

| H22 (Hepatocarcinoma) | CCK-8 | Cell Proliferation | Effective inhibition | [6] |

| LoVo (Colon Cancer) | Western Blot | Protein Expression | Induction of p38 MAPK phosphorylation | [2] |

| MDA-MB-231 (Breast Cancer) | Western Blot | Protein Expression | Inhibition of p-JNK1/2 and p-Akt | [2] |

| Various Cancer Cells | - | Cell Cycle | Arrest at G0/G1 or G2/M phase | [2] |

| HSC-T6 (Hepatic Stellate Cells) | - | Apoptosis | Induction via PI3K/NF-κB inhibition | [3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on curcumol's in vitro mechanism of action.

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the effect of curcumol on the proliferation of cancer cells.

Protocol:

-

Seed cells (e.g., H22 hepatocarcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of curcumol for a specified period (e.g., 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as the percentage of the absorbance of treated cells relative to the untreated control cells.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in signaling pathways affected by curcumol.

Protocol:

-

Treat cells with curcumol at desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-JNK, NF-κB p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with curcumol.

Protocol:

-

Seed cells in a 6-well plate and treat with curcumol.

-

Harvest the cells, including both floating and adherent cells.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle after curcumol treatment.

Protocol:

-

Treat cells with curcumol for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[7]

Conclusion

While direct in vitro mechanistic data for this compound remains elusive, the comprehensive research on the related sesquiterpenoid, curcumol, provides a strong foundation for understanding the potential biological activities of this class of compounds. Curcumol demonstrates significant anti-cancer and anti-inflammatory properties by targeting key cellular signaling pathways, inducing apoptosis, and causing cell cycle arrest. Further investigation into the specific mechanisms of this compound is warranted to determine if it shares a similar pharmacological profile with curcumol and other bioactive sesquiterpenoids from Curcuma species. The experimental protocols and pathway analyses presented in this guide can serve as a valuable framework for such future research.

References

- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Curcumol: From Plant Roots to Cancer Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Curcumin and Curcumol Inhibit NF-κB and TGF-β1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin and Curcumol Inhibit NF- κ B and TGF- β 1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Antitumor Efficacy of Curcumol Nanosuspension against H22 Tumor | Scientific.Net [scientific.net]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Curcuma phaeocaulis Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of compounds derived from Curcuma phaeocaulis. It details the active constituents, their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and the development of novel anti-inflammatory therapeutics.

Introduction to Curcuma phaeocaulis and its Bioactive Compounds

Curcuma phaeocaulis Valeton, a member of the Zingiberaceae family, is a perennial herb traditionally used in Chinese medicine to alleviate pain and inflammation.[1] Modern phytochemical investigations have revealed that its rhizomes are a rich source of bioactive compounds, primarily sesquiterpenoids, which are largely responsible for its therapeutic effects.[2][3]

The primary anti-inflammatory constituents identified in C. phaeocaulis include, but are not limited to:

-

Sesquiterpenoids: ar-turmerone, β-turmerone, curzerene, furanodienone, curcumenol, germacrone, and curzerenone.[2][4][5]

-

Curcuminoids: Curcumin and demethoxycurcumin have also been identified and contribute to the plant's anti-inflammatory profile.[6]

-

Other compounds: Phasalvione, phaeocaudione, and phaeocauone have been isolated and shown to inhibit nitric oxide production.

This guide will focus on the anti-inflammatory activities of these compounds and various extracts of C. phaeocaulis.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of various extracts and isolated compounds from Curcuma phaeocaulis.

Table 1: Inhibition of Inflammatory Mediators by Curcuma phaeocaulis Extracts

| Extract | Assay | Target Cell Line/Enzyme | Concentration | % Inhibition / IC50 | Reference(s) |

| Methanol Extract | COX-2 Inhibition | Ovine COX-2 | 500 µg/mL | 24.4% | [7] |

| Ethanol Extract | Nitrite Production | LPS-stimulated RAW264.7 | 80 µg/mL | Moderate Inhibition | [1][8] |

| Petroleum Ether Fraction | Nitrite Production | LPS-stimulated RAW264.7 | 80 µg/mL | Moderate Inhibition | [1][8] |

| Ethyl Acetate Fraction | Nitrite Production | LPS-stimulated RAW264.7 | 80 µg/mL | Moderate Inhibition | [1][8] |

| Water Fraction | Nitrite Production | LPS-stimulated RAW264.7 | 80 µg/mL | Moderate Inhibition | [1][8] |

Table 2: Inhibition of Inflammatory Mediators by Isolated Compounds from Curcuma phaeocaulis

| Compound | Assay | Target Cell Line/Enzyme | IC50 Value | Reference(s) |

| ar-Turmerone | COX-2 Inhibition | LPS-stimulated RAW264.7 | 5.2 µg/mL | [2][9] |

| ar-Turmerone | iNOS Activity | LPS-stimulated RAW264.7 | 3.2 µg/mL | [2][9] |

| β-Turmerone | COX-2 Inhibition | LPS-stimulated RAW264.7 | 1.6 µg/mL | [9] |

| β-Turmerone | iNOS Activity | LPS-stimulated RAW264.7 | 4.6 µg/mL | [9] |

| Demethoxycurcumin | IL-1β & Caspase-1 Cleavage | Nanoparticle-stimulated Macrophages | < 25 µM | [6] |

Table 3: Suppression of Inflammatory Cytokines by ar-Turmerone

| Cytokine | Cell Type | Stimulation | Effect | Reference(s) |

| Interferon-γ (IFN-γ) | CD4+ T cells | - | Suppressed Production | [2][5] |

| Interleukin-2 (IL-2) | CD4+ T cells | - | Decreased Expression | [2][5] |

| Tumor Necrosis Factor-α (TNF-α) | Aβ-stimulated Microglia | Amyloid-β | Reduced Production | [4][10] |

| Interleukin-1β (IL-1β) | Aβ-stimulated Microglia | Amyloid-β | Reduced Production | [4][10] |

| Interleukin-6 (IL-6) | Aβ-stimulated Microglia | Amyloid-β | Reduced Production | [4][10] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Curcuma phaeocaulis compounds are mediated through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

Compounds from C. phaeocaulis, such as ar-turmerone, have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[4][10] This leads to a downstream reduction in the expression of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) pathways, are also crucial in the inflammatory response.[4] These pathways are activated by cellular stress and inflammatory stimuli, leading to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Ar-turmerone has been demonstrated to inhibit the phosphorylation of JNK and p38 MAPK, thereby suppressing the downstream inflammatory response in microglial cells.[4][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Curcuma phaeocaulis compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of the anti-inflammatory properties of C. phaeocaulis.

Preparation of Curcuma phaeocaulis Extracts

-

Drying and Pulverization: The rhizomes of C. phaeocaulis are washed, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered rhizome is extracted with a suitable solvent (e.g., 95% ethanol or methanol) under reflux for a specified duration (e.g., 2.5 hours, repeated three times).[1]

-

Concentration: The combined solvent extracts are concentrated under reduced pressure at a controlled temperature (e.g., 45°C) to yield the crude extract.[1]

-

Fractionation (Optional): The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to obtain fractions with different chemical profiles.[1]

Cell Culture and Treatment

-

Cell Line: The murine macrophage cell line RAW 264.7 is commonly used for in vitro anti-inflammatory studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) at a specific density (e.g., 1 x 10^6 cells/well for a 6-well plate) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds or extracts for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure: a. After cell treatment and stimulation with LPS for 24 hours, collect the cell culture supernatant. b. In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). c. Incubate the plate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.[11][12][13]

COX-2 Inhibition Assay (Colorimetric)

-

Principle: This assay measures the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate.

-

Procedure (using a commercial kit): a. In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. b. Add the test compound at various concentrations to the respective wells. c. Incubate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C). d. Initiate the reaction by adding arachidonic acid (the substrate). e. After a short incubation (e.g., 2 minutes), stop the reaction. f. Add a colorimetric substrate and measure the absorbance at the specified wavelength (e.g., 590 nm).[14][15][16] g. Calculate the percentage of COX-2 inhibition relative to a vehicle control.

Western Blot Analysis for NF-κB and MAPK Pathways

-

Protein Extraction: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: a. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). b. The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p-IκBα, p-p38, p-JNK, and their total forms, as well as a loading control like β-actin). c. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17][18][19][20][21]

Conclusion

The compounds and extracts derived from Curcuma phaeocaulis demonstrate significant anti-inflammatory properties through multiple mechanisms of action, including the inhibition of key inflammatory enzymes like COX-2 and iNOS, and the modulation of critical signaling pathways such as NF-κB and MAPK. The quantitative data presented in this guide underscore the potential of these natural products as leads for the development of novel anti-inflammatory drugs. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of C. phaeocaulis and its constituents. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the clinical applicability of these promising natural compounds.

References

- 1. Anti-inflammatory, antioxidant and antitumor activities of ingredients of Curcuma phaeocaulis Val - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. qascf.com [qascf.com]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of Inflammatory cytokine production by ar-Turmerone isolated from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of Anti-inflammatory Activities of Six Curcuma Rhizomes: A Possible Curcuminoid-independent Pathway Mediated by Curcuma phaeocaulis Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. bowdish.ca [bowdish.ca]

- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 18. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pervasive Presence of Guaiane Sesquiterpenoids: A Technical Guide to Their Natural Occurrence and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of guaiane sesquiterpenoids, a diverse and promising class of bicyclic sesquiterpenoids. Characterized by their distinctive 5/7 fused ring system, these compounds are widely distributed in the plant and marine kingdoms and are increasingly recognized for their significant therapeutic potential. This document provides a comprehensive overview of their sources, biological activities, and the experimental methodologies used for their isolation and characterization, with a focus on their anti-inflammatory and anticancer properties.

Natural Distribution of Guaiane Sesquiterpenoids

Guaiane sesquiterpenoids are secondary metabolites found in a wide array of organisms. In the terrestrial realm, they are particularly abundant in plants of the Asteraceae (daisy), Zingiberaceae (ginger), Thymelaeaceae, and Lamiaceae (mint) families.[1] Marine organisms, including gorgonians, soft corals, sponges, and seaweeds, are also rich sources of these compounds.[2] Additionally, some fungi have been found to produce guaiane-type sesquiterpenoids.[3][4][5]

Table 1: Selected Plant Sources of Guaiane Sesquiterpenoids

| Plant Species | Family | Guaiane Sesquiterpenoid(s) Isolated | Reference |

| Amoora rohituka | Meliaceae | 6β,7β-epoxyguai-4-en-3-one, 6β,7β-epoxy-4β,5-dihydroxyguaiane | [6] |

| Alisma orientalis | Alismataceae | Orientalol E, Orientalol F, Alismol, Alismoxide | [7] |

| Daphne tangutica | Thymelaeaceae | Tanguticatins A-L | [8] |

| Fissistigma oldhamii | Annonaceae | Dysodensiols J, K, L | [9] |

| Lactarius hatsudake | Russulaceae | Unspecified guaiane sesquiterpenoids | [10] |

| Pittosporum undulatum | Pittosporaceae | Undulatumosides A and B, 5-guaien-11-ol, 4-guaien-11-ol | [11] |

| Wikstroemia indica | Thymelaeaceae | Indicanone | [12] |

Table 2: Selected Marine and Fungal Sources of Guaiane Sesquiterpenoids

| Organism | Type | Guaiane Sesquiterpenoid(s) Isolated | Reference |

| Echinogorgia flora | Gorgonian | Echinoflorine, Echinofloranolides A-C | [2][13] |

| Ulva fasciata | Seaweed | Guai-2-en-10α-ol, Guai-2-en-10α-methanol | [14][15] |

| Biscogniauxia petrensis | Endophytic Fungus | Biscogniauxiaols A–G | [3] |

| Spiromastix sp. | Marine-derived Fungus | Spiromaterpenes A-I | [4][5] |

Biological Activities and Therapeutic Potential

Guaiane sesquiterpenoids exhibit a broad spectrum of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.[1][16] Their therapeutic potential stems from their ability to modulate key signaling pathways involved in disease progression.

Anti-inflammatory Activity

Several guaiane sesquiterpenoids have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways. For instance, guaiane sesquiterpenoids from Lactarius hatsudake have been shown to significantly inhibit the mRNA expression of interleukin-6 (IL-6), IL-1β, tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This inhibition is achieved, in part, through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] Similarly, compounds isolated from the marine-derived fungus Spiromastix sp. abolished LPS-induced NF-κB translocation, a critical step in the inflammatory response.[4][5]

Anticancer Activity

The anticancer potential of guaiane sesquiterpenoids is well-documented, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[17] These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting critical signaling pathways that are often dysregulated in cancer.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cenegyptin A | HEPG2 (Liver Carcinoma) | 7.2 ± 0.04 | [17] |

| HEP2 (Laryngeal Carcinoma) | 7.5 ± 0.02 | [17] | |

| Cenegyptin B | HEPG2 (Liver Carcinoma) | 24.24 | [17] |

| HEP2 (Laryngeal Carcinoma) | 32.40 | [17] | |

| Chlorohyssopifolin A | HL-60, U-937, SK-MEL-1 | < 10 | [17] |

| Chlorohyssopifolin C | HL-60, U-937, SK-MEL-1 | < 10 | [17] |

| Chlorohyssopifolin D | HL-60, U-937 | < 10 | [17] |

| Undulatumoside A | RAW 264.7 (Macrophage) | 16.4 | [11] |

| 5-guaien-11-ol | RAW 264.7 (Macrophage) | 8.1 | [11] |

| 4-guaien-11-ol | RAW 264.7 (Macrophage) | 7.2 | [11] |

| Indicanone | RAW 264.7 (Macrophage) | 9.3 | [12] |

Signaling Pathways Modulated by Guaiane Sesquiterpenoids

The biological effects of guaiane sesquiterpenoids are underpinned by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for drug development.

Caption: Inhibition of MAPK and NF-κB inflammatory pathways by guaiane sesquiterpenoids.

Caption: Anticancer mechanisms of guaiane sesquiterpenoids via EGFR/PI3K/Akt inhibition and apoptosis induction.

Experimental Protocols

The isolation and characterization of guaiane sesquiterpenoids, along with the evaluation of their biological activities, involve a series of established experimental protocols.

General Experimental Workflow for Isolation and Characterization

Caption: General workflow for the isolation and identification of bioactive guaiane sesquiterpenoids.

Key Experimental Methodologies

1. Extraction, Isolation, and Purification:

-

Extraction: Dried and powdered source material is typically extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning or column chromatography over silica gel to separate compounds based on polarity.

-

Purification: Final purification is achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

2. Structure Elucidation:

-

The chemical structures of isolated compounds are determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

3. In Vitro Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the guaiane sesquiterpenoid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value is then calculated.[17]

4. Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with the guaiane sesquiterpenoid.

-

Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

5. Western Blotting for Protein Expression Analysis:

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspases, PARP, p-EGFR, Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.[17]

Conclusion

Guaiane sesquiterpenoids represent a vast and structurally diverse group of natural products with significant potential for the development of new therapeutic agents. Their widespread occurrence in nature, coupled with their potent and varied biological activities, particularly in the realms of oncology and inflammation, makes them a compelling area for continued research. The methodologies outlined in this guide provide a framework for the discovery, characterization, and evaluation of novel guaiane sesquiterpenoids, paving the way for future drug discovery and development efforts.

References

- 1. [Research progress on natural guaiane-type sesquiterpenoids and their biological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guaiane sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Guaiane-Type Sesquiterpenoids Biscogniauxiaols A–G with Anti-Fungal and Anti-Inflammatory Activities from the Endophytic Fungus Biscogniauxia Petrensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Epigenetic Manipulation to Trigger Production of Guaiane-Type Sesquiterpenes from a Marine-Derived Spiromastix sp. Fungus with Antineuroinflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guaiane sesquiterpenes from Amoora rohituka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guaiane-type sesquiterpenoids from Alisma orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guide isolation of guaiane-type sesquiterpenoids from Daphne tangutica maxim. And their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory Activity of Guaiane Sesquiterpenoids in Lactarius hatsudake [spkx.net.cn]

- 11. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of new guaiane type sesquiterpene from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guaiane sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. A novel guaiane sesquiterpene derivative, guai-2-en-10α-ol, from Ulva fasciata Delile inhibits EGFR/PI3K/Akt signaling and induces cytotoxicity in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Guaiane sesquiterpenes from seaweed Ulva fasciata Delile and their antibacterial properties - CMFRI Digital Repository [eprints.cmfri.org.in]

- 16. scribd.com [scribd.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Procurcumadiol from Curcuma longa Rhizome

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, isolation, and quantification of procurcumadiol, a bioactive sesquiterpenoid, from the rhizomes of Curcuma longa (turmeric). The protocols are intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a guaiane sesquiterpenoid found in the rhizomes of Curcuma longa.[1][2][3] As a member of the terpenoid class of compounds, it is distinct from the more commonly studied curcuminoids.[4] While research on this compound is not as extensive as that on curcumin, other sesquiterpenoids from the Curcuma genus have demonstrated various biological activities, including anti-inflammatory and antioxidant effects. This suggests that this compound may also possess therapeutic potential, making it a compound of interest for further investigation.

Extraction of this compound from Curcuma longa Rhizome

The following protocol is a comprehensive method for the extraction of this compound, adapted from established methods for isolating sesquiterpenoids from Curcuma longa.[3]

Materials and Equipment

-

Dried and powdered rhizomes of Curcuma longa

-

95% Ethanol (EtOH)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Reflux extraction apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

Experimental Protocol: Reflux Extraction and Solvent Partitioning

-

Extraction:

-

Weigh 50 kg of dried, powdered Curcuma longa rhizome and place it in a large-scale reflux extractor.

-

Add a sufficient volume of 95% ethanol to immerse the powder.

-

Perform the extraction under reflux for three cycles: the first for 3 hours, the second for 2 hours, and the third for 1.5 hours.[3]

-

After each cycle, filter the extract to separate the solvent from the plant material.

-

Combine the ethanolic extracts from all three cycles.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Solvent Partitioning:

-

Disperse the crude residue in water.

-

Perform sequential liquid-liquid partitioning with petroleum ether followed by ethyl acetate.

-

Collect the ethyl acetate fraction, which will contain the sesquiterpenoids, including this compound.

-

Evaporate the ethyl acetate under reduced pressure to yield the crude ethyl acetate extract.

-

Isolation and Purification of this compound

The crude ethyl acetate extract can be further purified by column chromatography to isolate this compound.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.

-

-

Chromatographic Separation:

-

Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the prepared silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v petroleum ether:ethyl acetate).

-

Continue elution with increasing concentrations of methanol in ethyl acetate if necessary to elute more polar compounds.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the separation of compounds in the fractions using Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar TLC profile and contain the compound of interest.

-

-

Final Purification:

-

Further purify the combined fractions containing this compound using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Quantification of this compound

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is recommended for the accurate quantification of this compound in Curcuma longa extracts. The following protocol is adapted from established methods for the quantification of other compounds in turmeric.[1][5][6]

Instrumentation and Conditions

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |

| Flow Rate | 1.0 mL/minute |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm (as a starting point for sesquiterpenoids, optimization may be required) |

| Injection Volume | 10 µL |

Preparation of Standard and Sample Solutions

-

Standard Solution: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution to different known concentrations.

-

Sample Solution: Accurately weigh a known amount of the Curcuma longa extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

Quantification Procedure

-

Inject the calibration standards into the HPLC system to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Potential Biological Activity and Signaling Pathways of this compound

While direct studies on the biological activity of this compound are limited, the activities of other sesquiterpenoids isolated from Curcuma species, such as curcumenol, provide insights into its potential pharmacological effects. Curcumenol has been shown to possess anti-inflammatory properties by suppressing the Akt-mediated NF-κB activation and the p38 MAPK signaling pathway in microglial cells.[7]

Based on this, it can be hypothesized that this compound may also exhibit anti-inflammatory activity through the modulation of similar signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The overall experimental workflow for the extraction and analysis of this compound is summarized in the following diagram.

Caption: Workflow for this compound extraction, isolation, and analysis.

References

- 1. pjaec.pk [pjaec.pk]

- 2. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Curcumanes E and F, two rare sesquiterpenoids with a dicyclo[3.3.1]nonane moiety, from Curcuma longa and their vasorelaxant activities [frontiersin.org]

- 4. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Determination of Curcuminoids in Turmeric Dietary Supplements by HPLC-DAD: Multi-laboratory Study Through the NIH-ODS/NIST Quality Assurance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Isolation and Purification of Procurcumadiol using HPLC